

Niacin-d4: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Niacin-d4

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This technical guide provides an in-depth overview of **Niacin-d4**, a deuterated form of niacin (Vitamin B3), for researchers, scientists, and professionals in drug development. This document outlines its core properties, analytical methodologies, and its role in metabolic pathways.

Core Properties of Niacin-d4

Niacin-d4, also known as Nicotinic acid-d4, is a stable isotope-labeled version of niacin. It serves as an invaluable tool in metabolic research and as an internal standard for quantitative analysis, particularly in mass spectrometry-based methods.^{[1][2]}

Property	Value	Reference
CAS Number	66148-15-0	[1][3][4][5][6][7]
Molecular Weight	127.13 g/mol	[1][5][6][7][8]
Molecular Formula	C ₆ HD ₄ NO ₂	[1]

Experimental Protocols for Niacin Analysis Using Niacin-d4

Niacin-d4 is frequently utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise quantification of niacin and its metabolites in

biological matrices.[1]

Sample Preparation: Solid Phase Extraction (SPE)

A common method for extracting niacin and its internal standard, **Niacin-d4**, from human plasma involves solid phase extraction.

- An aliquot of 100 μ L of human plasma is used.[1]
- Niacin and **Niacin-d4** are extracted from the plasma sample.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Following extraction, the samples are analyzed by LC-MS/MS.

- Chromatographic Separation: Separation is achieved using an Inertsil® CN-3 column (100 \times 4.6 mm, 5 μ m).[1]
- Mobile Phase: A mobile phase consisting of acetonitrile and a 0.002% formic acid solution in water (v/v) in a 70:30 ratio is used.[1]
- Flow Rate: The mobile phase is delivered at a flow rate of 1.0 mL/min with a 25% split ratio. [1]
- Detection: Detection is performed on a triple quadrupole tandem mass spectrometer using multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source.[1]
- Mass Transitions: The mass transitions monitored are m/z 124.1/80.1 for niacin and m/z 128.1/84.1 for the internal standard, **Niacin-d4**.[1]

This methodology demonstrates high mean recovery (>80%) and observes no significant interference or matrix effects.[1]

Metabolic Pathways of Niacin

Niacin plays a crucial role in cellular metabolism, primarily through its conversion into the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide

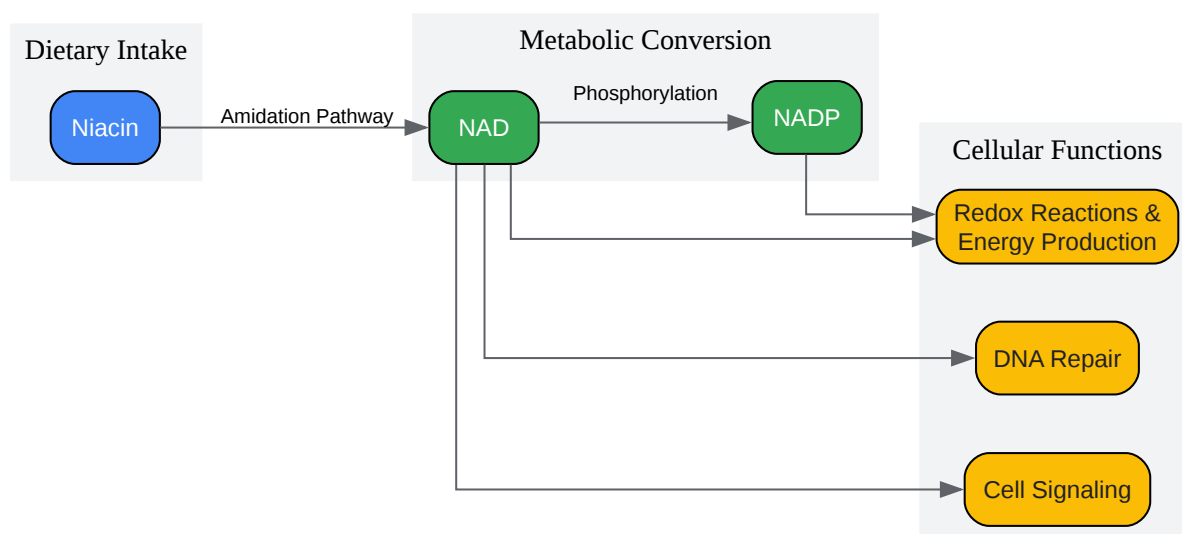
phosphate (NADP).[4][8] These coenzymes are vital for numerous redox reactions essential for energy production.[4]

The major metabolic pathways for niacin include:

- The Amidation Pathway: Niacin is converted to nicotinamide, which is then used to synthesize NAD.
- The Glycine Conjugation Pathway: Niacin is conjugated with glycine to form nicotinic acid.

Excess niacin and its metabolites are eventually excreted, with N-methyl-2-pyridone-5-carboxamide (2PY) and N-methyl-4-pyridone-3-carboxamide (4PY) being terminal metabolites. [9]

Below is a simplified representation of the core niacin metabolic pathway.



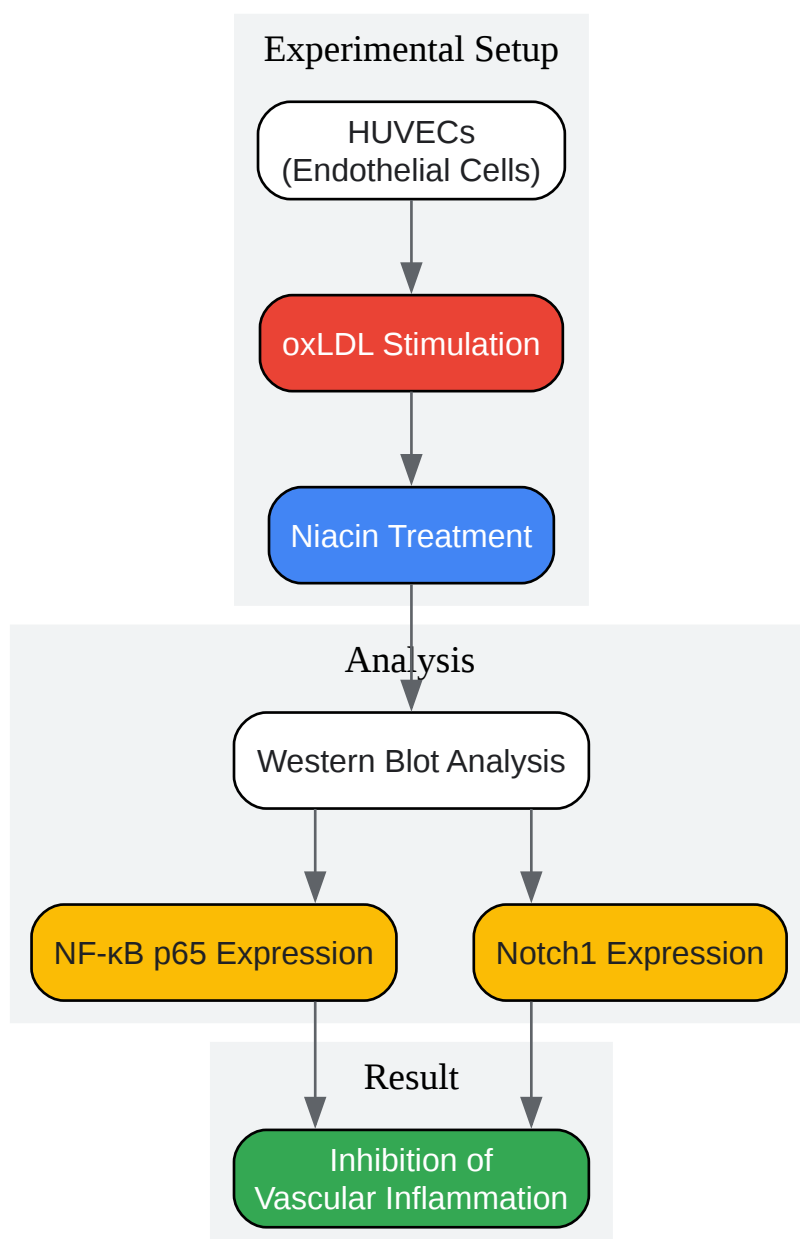
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Caption: Simplified Niacin Metabolic Pathway.

Signaling Pathways Influenced by Niacin

Recent research has highlighted niacin's role in modulating inflammatory signaling pathways. Niacin has been shown to inhibit vascular inflammation by downregulating the nuclear transcription factor- κ B (NF- κ B) signaling pathway.[3] This anti-inflammatory effect is independent of its lipid-regulating properties.[3]

The workflow for investigating niacin's effect on the NF- κ B pathway is outlined below.



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Caption: Niacin's Effect on NF- κ B Pathway Workflow.

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